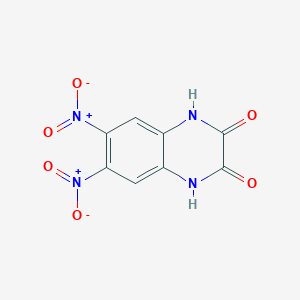![molecular formula C17H17ClOS B374003 3-chloropropyl 6,11-dihydrodibenzo[b,e]thiepin-11-yl ether](/img/structure/B374003.png)
3-chloropropyl 6,11-dihydrodibenzo[b,e]thiepin-11-yl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloropropyl 6,11-dihydrodibenzo[b,e]thiepin-11-yl ether is an organic compound that belongs to the class of dibenzothiepines. This compound is characterized by its unique structure, which includes a thiepine ring fused with two benzene rings and a 3-chloropropoxy substituent at the 11th position. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 3-chloropropyl 6,11-dihydrodibenzo[b,e]thiepin-11-yl ether can be achieved through several synthetic routes. One common method involves the reaction of dibenzo[b,E]thiepin-11(6H)-one with 3-chloropropanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-chloropropyl 6,11-dihydrodibenzo[b,e]thiepin-11-yl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-chloropropoxy group can be replaced by other nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-chloropropyl 6,11-dihydrodibenzo[b,e]thiepin-11-yl ether has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-chloropropyl 6,11-dihydrodibenzo[b,e]thiepin-11-yl ether involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to a range of biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it may interact with neurotransmitter receptors in the brain, influencing neurological functions.
Comparison with Similar Compounds
3-chloropropyl 6,11-dihydrodibenzo[b,e]thiepin-11-yl ether can be compared with other similar compounds, such as:
Dibenzo[b,E]thiepin-11(6H)-one: This compound lacks the 3-chloropropoxy substituent and has different chemical and biological properties.
6,11-Dihydrodibenzo[b,E]thiepin-11-amine:
7,8-Difluoro-6,11-dihydrodibenzo[b,E]thiepin-11-ol:
The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C17H17ClOS |
|---|---|
Molecular Weight |
304.8g/mol |
IUPAC Name |
11-(3-chloropropoxy)-6,11-dihydrobenzo[c][1]benzothiepine |
InChI |
InChI=1S/C17H17ClOS/c18-10-5-11-19-17-14-7-2-1-6-13(14)12-20-16-9-4-3-8-15(16)17/h1-4,6-9,17H,5,10-12H2 |
InChI Key |
BGLLEZOKLKYPHL-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)OCCCCl |
Canonical SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)OCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-(3-phenyl-3-{[4-(trifluoromethyl)phenyl]sulfanyl}propyl)amine](/img/structure/B373921.png)

![N-{4-[(2-chlorophenyl)sulfanyl]benzyl}-N,N-dimethylamine](/img/structure/B373923.png)
![N-[2-(benzyloxy)benzyl]-N,N-dimethylamine](/img/structure/B373924.png)
![3-[(2-methoxyphenyl)sulfanyl]-N,N-dimethyl-3-phenyl-1-propanamine](/img/structure/B373926.png)
![[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)sulfanyl]acetic acid](/img/structure/B373930.png)
![N-methyl-N-(1-methyl-2-{4-[2-(1-pyrrolidinyl)ethoxy]phenyl}ethyl)amine](/img/structure/B373931.png)
![7-[3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-2-hydroxypropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B373936.png)
![N-{4-[2-(dimethylamino)ethoxy]phenyl}-N-(2-methyl-6,11-dihydrodibenzo[b,e]thiepin-11-yl)amine](/img/structure/B373937.png)
![3-({4-[(Dimethylamino)methyl]phenyl}sulfanyl)phenol](/img/structure/B373938.png)
![1-Methyl-4-piperidinyl 2-{[4-(trifluoromethyl)phenyl]sulfanyl}phenyl ether](/img/structure/B373939.png)

![N-(6,11-dihydrodibenzo[b,e]thiepin-11-ylmethyl)-N-(4,5-dihydro-1H-imidazol-2-yl)amine](/img/structure/B373942.png)
![N-{2-[(5-bromo-2-thienyl)sulfanyl]benzyl}-N,N-dimethylamine](/img/structure/B373943.png)
